molecular formula C18H24N2O3S B6053959 N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE

N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B6053959
M. Wt: 348.5 g/mol
InChI Key: KOSPAWFIHDLIDP-UHFFFAOYSA-N
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Description

N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a compound that features an adamantane moiety linked to a sulfonamide group, which is further connected to a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves the reaction of adamantanecarboxylic acid with sulfonamide derivatives. One common method includes the alkylation of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis. The molecular targets and pathways involved include the enzyme’s active site and the downstream effects on cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and sulfonamide-based compounds, such as:

Uniqueness

N-{4-[(ADAMANTAN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of an adamantane moiety with a sulfonamide group, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

N-[4-(2-adamantylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-11(21)19-16-2-4-17(5-3-16)24(22,23)20-18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,12-15,18,20H,6-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSPAWFIHDLIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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